2-(3-Chlorophenoxy)propanedial
Overview
Description
2-(3-Chlorophenoxy)propanedial is a chemical compound that has been used in various scientific domains, from organic synthesis to drug discovery1. However, there is limited information available about this specific compound, and it is often confused with similar compounds such as 3-(4-Chlorophenoxy)-1,2-propanediol2.
Synthesis Analysis
The synthesis of 2-(3-Chlorophenoxy)propanedial is not well-documented in the available literature. However, the synthesis of similar compounds, such as 1,2-propanediol, has been extensively studied3. These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenoxy)propanedial.Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenoxy)propanedial is not explicitly provided in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular formula of C9H9ClO34.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(3-Chlorophenoxy)propanedial. However, research on similar compounds, such as alcohols with a three-carbon atom chain, has shown that their reactivity depends on factors such as the number of hydrogen atoms bonded to the α-carbon atom, the position of the OH in the hydrocarbon chain, the number of OH groups, and the relative position of the OH group5.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chlorophenoxy)propanedial are not well-documented in the available literature. However, similar compounds like 2-(3-Chlorophenoxy)propionic acid have a molecular weight of 200.6194.Scientific Research Applications
Synthesis of Polymers : Chengjie Feng (2005) discusses the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can be used as an anion polymerization initiator in high yields (Feng, 2005).
X-ray Spectroscopic Studies : The study by G. Farquar et al. (2003) employs 2-chlorophenol, a related compound, to investigate the reduction of copper oxide on a simulated fly ash surface using X-ray absorption near edge structure (XANES) spectroscopy. This is significant for understanding the combustion processes and formation of pollutants (Farquar et al., 2003).
Biodegradation of Pollutants : Paul B. Hatzinger et al. (2015) explore the aerobic degradation of 1,2-Dibromoethane in groundwater, highlighting the use of propane gas to stimulate biodegradation. This research indicates the potential application of similar compounds in environmental remediation (Hatzinger et al., 2015).
Molecular Structure and Antimicrobial Activity : The 2021 study by C. Sivakumar et al. investigates the molecular structure, spectroscopic, and antimicrobial activity of a molecule containing 4-Chlorophenyl, which is structurally related to 2-(3-Chlorophenoxy)propanedial. This study is crucial for understanding the potential biomedical applications of such compounds (Sivakumar et al., 2021).
Catalysis in Organic Reactions : The catalytic application of related compounds is examined in J. J. Bravo-Suárez et al.’s (2008) study, which looks at the selective oxidation of propane to acetone and 2-propanol on Au/TS-1. This research contributes to the understanding of catalysis in organic reactions (Bravo-Suárez et al., 2008).
Investigations in Petrochemistry : The research by B. S. Çağlayan et al. (2005) on the indirect partial oxidation of propane over a bimetallic catalyst highlights the potential use of related chloropropanes in petrochemical processes (Çağlayan et al., 2005).
Safety And Hazards
The safety data sheet for 2-(3-Chlorophenoxy)propanedial is not readily available. However, similar compounds like 3-(4-Chlorophenoxy)-1,2-propanediol are known to be toxic if swallowed and cause skin irritation and serious eye damage upon exposure7.
Future Directions
The future directions for 2-(3-Chlorophenoxy)propanedial are not well-defined due to the limited information available. However, similar compounds like 1,2-propanediol have been studied for their potential applications in various fields, including as a base fluid in aircraft deicing formulations and in high-quality antifreeze and coolant3. Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits3.
properties
IUPAC Name |
2-(3-chlorophenoxy)propanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJGTUJTUQQRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405363 | |
Record name | 2-(3-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)propanedial | |
CAS RN |
849021-39-2 | |
Record name | 2-(3-Chlorophenoxy)propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chlorophenoxy)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chlorophenoxy)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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